1-[4-(oxetan-3-yl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(oxetan-3-yl)phenyl]methanamine is a compound characterized by the presence of an oxetane ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(oxetan-3-yl)phenyl]methanamine typically involves the formation of the oxetane ring followed by its attachment to the phenylmethanamine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures can yield oxetane derivatives . Further functionalization can be achieved through various cyclization strategies, such as intramolecular etherification and epoxide ring opening .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the efficient formation of the oxetane ring and its subsequent attachment to the phenylmethanamine group .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(oxetan-3-yl)phenyl]methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxetane ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-[4-(oxetan-3-yl)phenyl]methanamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for biologically active compounds, aiding in the study of biochemical pathways and mechanisms.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-[4-(oxetan-3-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The oxetane ring’s unique structure allows it to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The compound’s ability to form stable complexes with enzymes and receptors is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
[4-(3-oxetanyloxy)phenyl]methanamine: This compound features an oxetane ring attached to a phenyl group via an oxygen atom, differing from 1-[4-(oxetan-3-yl)phenyl]methanamine in its connectivity.
3-(Aminomethyl)oxetane: This compound has an oxetane ring directly attached to an aminomethyl group, lacking the phenyl group present in this compound.
Uniqueness: this compound is unique due to its specific structural arrangement, which combines the stability of the oxetane ring with the reactivity of the phenylmethanamine moiety.
Properties
CAS No. |
1553956-00-5 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.